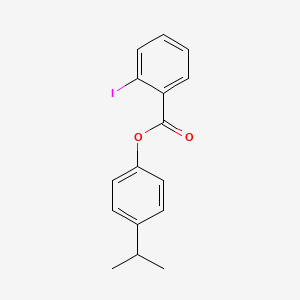
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide), also known as PDPB, is a chemical compound that has been used in scientific research for various purposes.
Wirkmechanismus
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) acts as an HDAC inhibitor by binding to the catalytic site of HDAC enzymes and preventing them from removing acetyl groups from histone proteins. This leads to an increase in histone acetylation, which can result in changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been shown to have a range of biochemical and physiological effects. In cancer cells, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In neurons, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been shown to enhance memory formation and synaptic plasticity. N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes. N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) also has a high potency and selectivity compared to other HDAC inhibitors. However, one limitation of using N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research involving N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide). One direction is the development of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide)'s potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to elucidate the specific mechanisms underlying N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide)'s effects on gene expression and cellular processes.
Synthesemethoden
The synthesis of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) involves the reaction of 2-methylbenzoic acid with 2,5-diaminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified through column chromatography to obtain N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has shown potential as an inhibitor of histone deacetylases (HDACs), which are enzymes that play a role in cancer progression. In neuroscience, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been used to study the role of HDACs in memory formation and synaptic plasticity. In drug discovery, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been used as a scaffold for the development of novel HDAC inhibitors with improved potency and selectivity.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[2-[4-[(2-methylbenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c1-21-7-3-5-9-28(21)31(37)35-26-15-11-23(12-16-26)25-19-33-30(34-20-25)24-13-17-27(18-14-24)36-32(38)29-10-6-4-8-22(29)2/h3-20H,1-2H3,(H,35,37)(H,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRKZFRUMGVTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5117720.png)
![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117740.png)
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B5117746.png)
![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5117764.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5117770.png)
![diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5117777.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)
![5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117797.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5117808.png)
